

(R)-Linezolid-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: (R)-Linezolid-d3

Cat. No.: B196450

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An In-depth Technical Guide to (R)-Linezolid-d3

(R)-Linezolid-d3 is the deuterated form of the (R)-enantiomer of Linezolid. While Linezolid is a potent antibiotic, its activity resides in the (S)-enantiomer. The (R)-enantiomer is considered an impurity. Therefore, **(R)-Linezolid-d3** serves as a crucial internal standard in pharmacokinetic and analytical studies to accurately quantify the (R)-Linezolid impurity in bulk drug substances and formulations. This guide provides a comprehensive overview of its properties, the mechanism of action of Linezolid, and relevant experimental protocols for its analysis.

Physicochemical Properties of (R)-Linezolid-d3

The fundamental properties of **(R)-Linezolid-d3** are summarized below. These values are essential for accurate measurement and preparation of standards in analytical assays.

Property	Value
CAS Number	1795786-02-5
Molecular Formula	C ₁₆ H ₁₇ D ₃ FN ₃ O ₄
Molecular Weight	340.36 g/mol

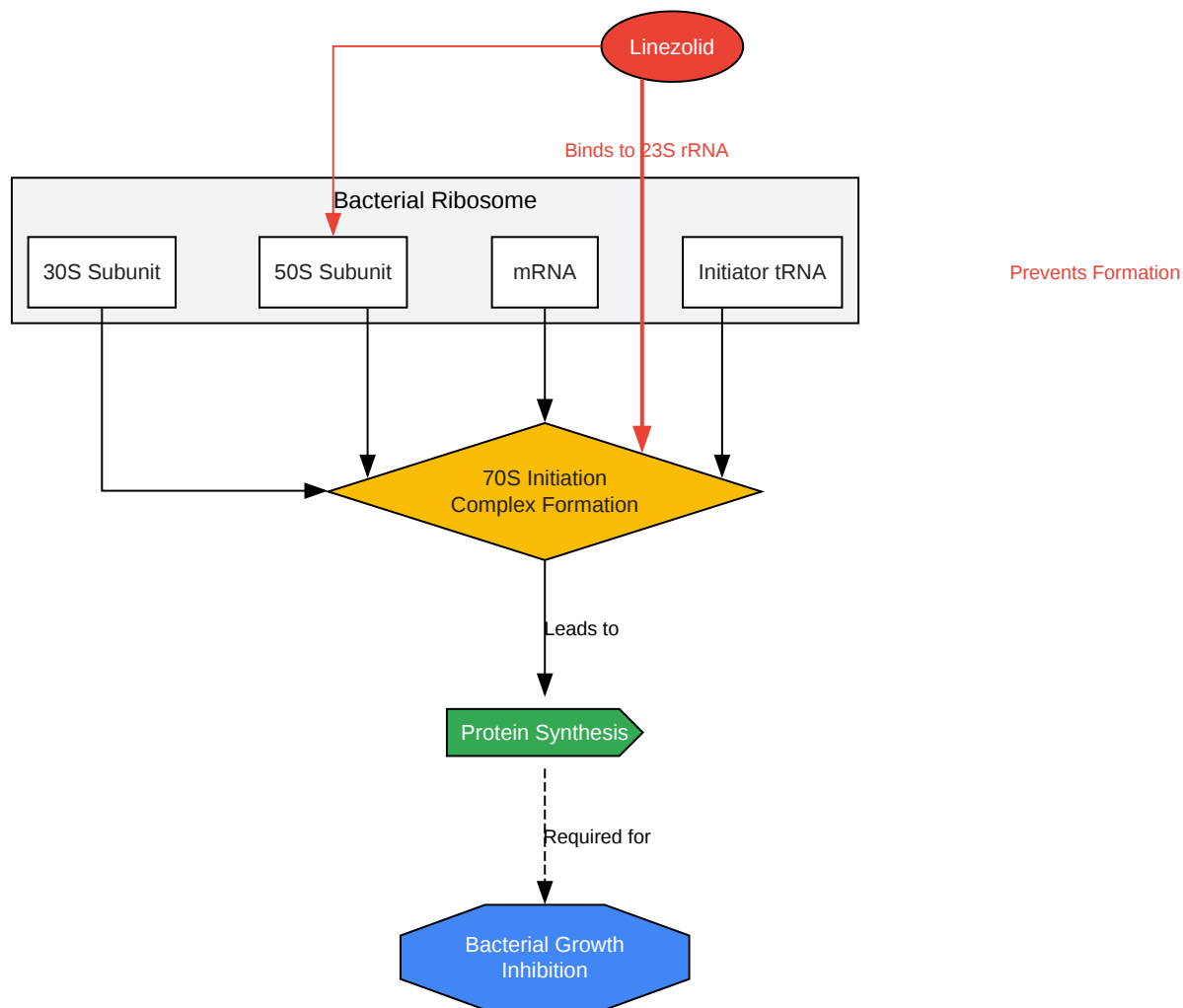
Mechanism of Action of Linezolid

Linezolid is the first clinically available oxazolidinone antibiotic and exhibits a unique mechanism of action that inhibits bacterial protein synthesis. Unlike many other antibiotics that interfere with the elongation phase of protein synthesis, Linezolid blocks the initiation step.^[1] This novel mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors.^[1]

The key steps of Linezolid's mechanism of action are as follows:

- **Binding to the 50S Ribosomal Subunit:** Linezolid binds to the 23S rRNA of the bacterial 50S ribosomal subunit.^{[2][3]}
- **Inhibition of the 70S Initiation Complex:** This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation.^{[2][4]}
- **Bacteriostatic/Bactericidal Action:** By halting protein synthesis, Linezolid exhibits a bacteriostatic (inhibits growth) effect against staphylococci and enterococci, and a bactericidal (kills bacteria) effect against most streptococcal strains.^[3]

This targeted action against the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, accounts for its selective toxicity towards bacteria.^[2]



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Mechanism of action of Linezolid.

Experimental Protocols

The primary application of **(R)-Linezolid-d3** is as an internal standard for the quantification of the (R)-Linezolid impurity in the active pharmaceutical ingredient. Chiral High-Performance

Liquid Chromatography (HPLC) is the method of choice for this enantiomeric separation.[\[5\]](#)

This protocol is adapted from a validated method for the resolution of Linezolid enantiomers.[\[5\]](#)
[\[6\]](#)

Objective: To separate and quantify the (R)-enantiomer of Linezolid from the (S)-enantiomer in a bulk drug sample.

Materials and Instrumentation:

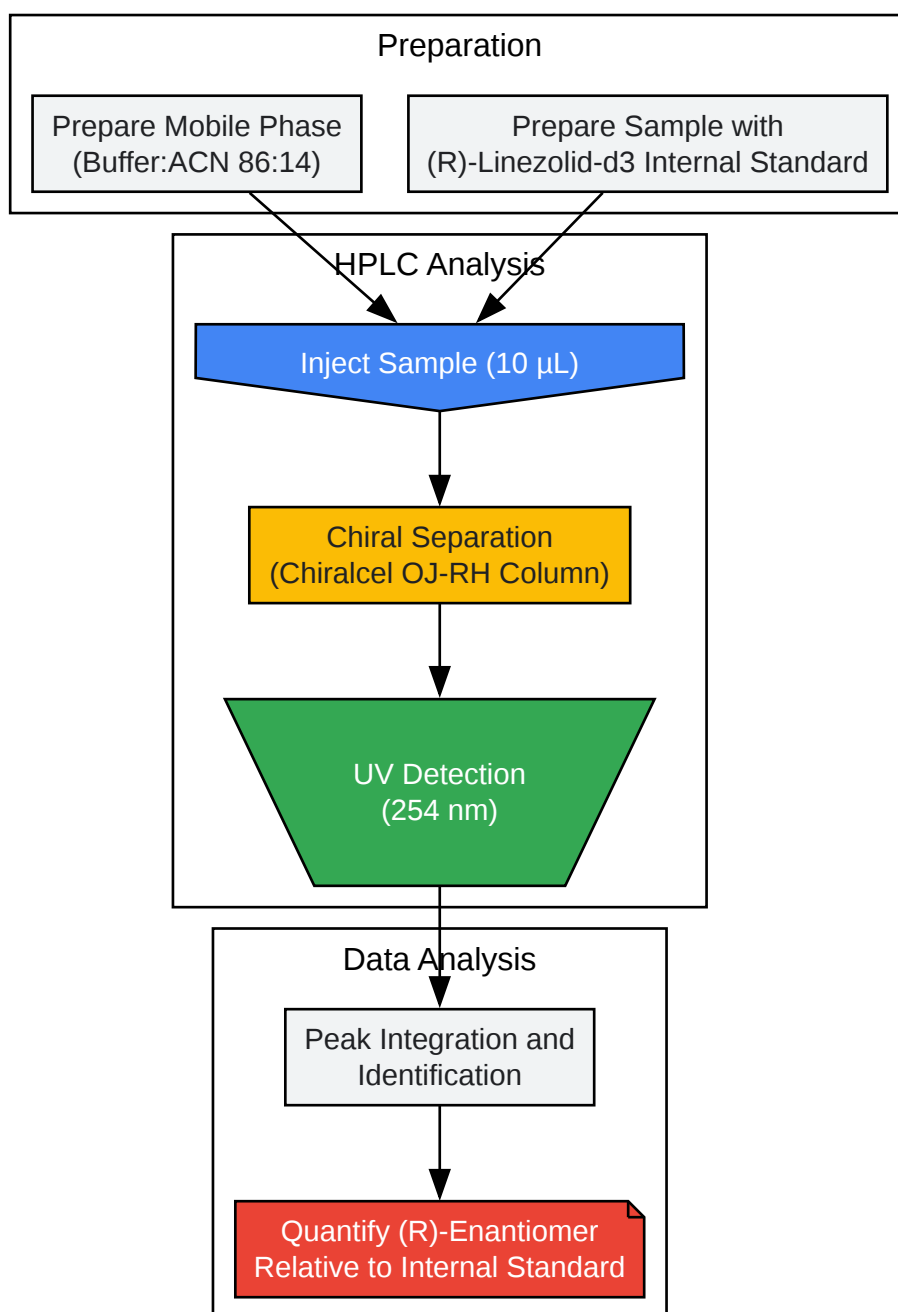
- HPLC System: With UV detector
- Chiral Column: Chiralcel OJ-RH[\[5\]](#)
- Mobile Phase: 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v)[\[5\]](#)
- Linezolid Sample: Bulk drug substance
- **(R)-Linezolid-d3**: Internal standard
- Reagents: HPLC grade acetonitrile, di-sodium hydrogen phosphate, ortho-phosphoric acid (for pH adjustment)

Procedure:

- Mobile Phase Preparation:
 - Prepare a 150mM solution of di-sodium hydrogen phosphate in water.
 - Adjust the pH to 4.5 using ortho-phosphoric acid.
 - Mix the buffer and acetonitrile in an 86:14 (v/v) ratio.
 - Degas the mobile phase before use.
- Standard and Sample Preparation:
 - Prepare a stock solution of **(R)-Linezolid-d3** in a suitable solvent (e.g., mobile phase).

- Accurately weigh and dissolve the Linezolid bulk drug sample in the solvent, spiked with a known concentration of the **(R)-Linezolid-d3** internal standard.
- Chromatographic Conditions:
 - Column: Chiralcel OJ-RH
 - Mobile Phase: As prepared above
 - Flow Rate: Typically 1.0 mL/min
 - Injection Volume: 10 µL[5]
 - Detection: UV at 254 nm
 - Column Temperature: Ambient
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Identify the peaks corresponding to the (S)-Linezolid, (R)-Linezolid, and **(R)-Linezolid-d3** based on their retention times.
 - Calculate the amount of (R)-Linezolid impurity in the bulk sample relative to the internal standard.

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the (R)-enantiomer, reported LOD and LOQ values are 94 ng/mL and 375 ng/mL, respectively.[5]



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